The synthesis of 2-substituted pyrrolopyridinones often involves multi-step procedures. While specific details regarding the synthesis of "2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one" are absent from the provided papers, analogous compounds like PHA767491 and its derivatives provide valuable insights [, ]. These syntheses typically utilize commercially available starting materials and employ reactions like cyclization, halogenation, and substitution to construct the desired pyrrolopyridinone core and introduce the 2-iodo substituent.
Chemical Reactions Analysis
N-alkylation: The nitrogen atom in the pyrrole ring can be alkylated to introduce diverse substituents, potentially modulating the compound's pharmacological properties [].
Halogenation: The introduction of halogens like iodine at the 2-position can significantly impact the molecule's reactivity and interactions with biological targets [].
Cross-coupling reactions: The 2-iodo substituent can be further functionalized using palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and expanding the chemical diversity of these compounds [].
Mechanism of Action
2-Substituted pyrrolopyridinones primarily exert their biological effects by inhibiting kinases, enzymes that regulate crucial cellular processes by phosphorylating target proteins [, , , ]. The specific mechanism of inhibition varies depending on the target kinase and the compound's structure. Still, it often involves competing with ATP for binding at the kinase's active site, thereby blocking its activity.
Applications
Kinase inhibitor development: This scaffold represents a promising starting point for developing novel inhibitors targeting various kinases, including those involved in cell cycle regulation (e.g., Cdc7 [], Polo-like kinase 1 []), and plant signaling pathways (e.g., Casein kinase 1 [, ]).
Future Directions
Target identification and validation: Utilizing techniques like affinity proteomics can help identify the specific kinases targeted by these compounds and validate their role in various biological processes and disease models [].
Compound Description: PHA767491 is a known inhibitor of Casein Kinase 1 (CK1) in Arabidopsis thaliana. It served as the parent molecule for developing more potent CK1 inhibitors. [, ]
Relevance: PHA767491 shares the core 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one structure with 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. The key structural difference lies in the substituent at the 2-position of the pyrrolopyridinone core. While PHA767491 has a 4-pyridinyl group, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one bears an iodine atom. This difference in substituents could significantly influence their binding affinities and biological activities. [, ]
AMI-212
Compound Description: AMI-212 is a PHA767491 analog modified with a propargyl group at the pyrrole nitrogen atom. It demonstrated stronger CK1 inhibitory activity than PHA767491 in Arabidopsis thaliana, specifically displaying enhanced period-lengthening activity. []
Relevance: While not sharing the iodine substituent of the main compound, AMI-212 highlights the importance of modifications on the core pyrrolopyridinone structure for modulating CK1 inhibitory activity. This suggests that 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, with its unique 2-iodo modification, might also possess interesting biological properties, potentially including CK1 inhibition. []
AMI-23
Compound Description: Similar to AMI-212, AMI-23 is another PHA767491 analog, but it features a bromine atom at the pyrrole C3 position. AMI-23 also exhibited stronger CK1 inhibitory activity compared to PHA767491 in Arabidopsis thaliana, particularly in terms of period-lengthening activity. []
Relevance: As with AMI-212, AMI-23 emphasizes the potential of modifications on the pyrrolopyridinone scaffold, particularly halogenations, for influencing CK1 inhibitory activity. The presence of a halogen (bromine in AMI-23 and iodine in 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one) at different positions of the core structure might lead to distinct binding modes and interactions with CK1, potentially resulting in different inhibitory profiles. []
AMI-331
Compound Description: AMI-331 represents a hybrid molecule incorporating structural features from both AMI-212 (propargyl group at the pyrrole nitrogen) and AMI-23 (bromine atom at the pyrrole C3 position). This compound demonstrated significantly enhanced potency, being approximately 100-fold more potent as a CK1 inhibitor than the parent PHA767491 in Arabidopsis thaliana. Furthermore, affinity proteomics studies confirmed that AMI-331 primarily targets CK1 proteins. [, ]
Relevance: Although not directly possessing an iodine at the 2-position, AMI-331 underscores the potential of modifying the pyrrolopyridinone core for achieving potent and selective CK1 inhibition. The success of combining features from AMI-212 and AMI-23 to create a highly potent inhibitor like AMI-331 suggests that exploring various modifications, including halogenations at different positions, is a promising strategy for developing novel CK1 inhibitors. This further supports the potential of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one as a valuable compound for further investigation in this context. [, ]
Compound Description: These are a class of compounds identified as selective and orally bioavailable Polo-like kinase 1 (PLK1) inhibitors. []
Relevance: This class of compounds shares the core 1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one structure with 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, differing in the substituent at the 2-position. While these derivatives have a 2-amino-pyrimidin-4-yl group at this position, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one has an iodine. This structural similarity suggests that 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one might also exhibit inhibitory activity against PLK1 or possess a similar biological profile. []
2-(5-methoxy-2-((2-methyl-1,3-benzothiazol-6-yl)amino)-4-pyridinyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Compound A)
Compound Description: Compound A is a substrate of the breast cancer resistance protein (Bcrp) transporter. In studies using Bcrp knockout rats (Abcg2(−/−) rats), Compound A exhibited significantly reduced biliary excretion, indicating that Bcrp plays a crucial role in its elimination. The absence of Bcrp led to an 11-fold increase in oral exposure to Compound A, further highlighting the importance of Bcrp in its pharmacokinetic profile. []
Relevance: Compound A shares the core 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one structure with 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. Although the substituents at the 2-position differ significantly, the shared core structure suggests potential similarities in their physicochemical properties and potential interactions with certain biological targets. Understanding the role of Bcrp in the disposition of Compound A provides insights into the potential pharmacokinetic behavior of structurally related compounds like 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, particularly regarding their absorption, distribution, metabolism, and excretion properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.